molecular formula C17H16O4 B190395 Homopterocarpin CAS No. 606-91-7

Homopterocarpin

Cat. No. B190395
CAS RN: 606-91-7
M. Wt: 284.31 g/mol
InChI Key: VPGIGLKLCFOWDN-YOEHRIQHSA-N
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Description

Homopterocarpin (HPT) is a natural compound found in the leaves of the Homopterocarpus plant. It has been used in traditional Chinese medicine for centuries due to its anti-inflammatory and antifungal properties. HPT has also been studied for its potential therapeutic applications in a variety of diseases and conditions.

Scientific research applications

Synthesis and Configuration

  • The racemic form of homopterocarpin, a constituent of red sandalwood, was synthesized, providing insights into its chemical structure and cis configuration. This synthesis approach follows a biogenetic pathway, contributing to the understanding of pterocarpinoids (Suginome & Iwadare, 1962).

Anticancer Properties

  • Homopterocarpin, isolated from Glycyrrhiza pallidiflora, has demonstrated effectiveness in inhibiting and killing human throat and liver cancer cells in vitro. This finding highlights its potential as an anticancer agent (Wang Rong-di, 1994); (Wei-dong Li et al., 2001).

Role in Gastric Homeostasis

  • Research on Pterocarpus erinaceus and homopterocarpin indicated their restorative effect on gastric homeostasis disrupted by indomethacin in rats. These results suggest that homopterocarpin might contribute to the antiulcerogenic properties of P. erinaceus (Olaleye et al., 2013).

properties

IUPAC Name

(6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGIGLKLCFOWDN-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976040
Record name 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homopterocarpin

CAS RN

606-91-7
Record name 6H-Benzofuro(3,2-c)(1)benzopyran, 6aalpha,11aalpha-dihydro-3,9-dimethoxy-, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
575
Citations
JM Oh, HJ Jang, MG Kang, SK Mun, D Park, SJ Hong… - Molecules, 2022 - mdpi.com
Thirteen compounds were isolated from the Canavalia lineata pods and their inhibitory activities against human monoamine oxidase-A (hMAO-A) and -B (hMAO-B) were evaluated. …
Number of citations: 2 www.mdpi.com
J Martinez, C Ramírez, J Gil, W Quiñones, D Durango - Heliyon, 2023 - cell.com
Derivatives of 3,9-dimethoxypterocarpan (1, homopterocarpin) were prepared by nitration, amination, and oxidation reactions, among others, and their antifungal activity was evaluated …
Number of citations: 7 www.cell.com
DK Wahyuni, S Wacharasindhu, W Bankeeree… - Heliyon, 2023 - cell.com
Natural products play an essential role in new drug discovery. In the present study, we determined the anti-SARS-CoV-2 (severe acute respiratory syndrome-related coronavirus-2), …
Number of citations: 11 www.cell.com
MT Olaleye, AC Akinmoladun, OO Crown… - Asian Pacific Journal of …, 2013 - Elsevier
… homopterocarpin reversed the effects of indomethacin on the evaluated parameters. CONCLUSIONS: These results indicate that both homopterocarpin … that homopterocarpin might be …
Number of citations: 15 www.sciencedirect.com
H Ryan, RF Gerald - Proceedings of the Royal Irish Academy. Section B …, 1912 - JSTOR
… homopterocarpin, which occurs in sanderswood. In agreement with Brooks, we find that the formula of baphinitone or homopterocarpin … acid reacts with homopterocarpin to form methyl …
Number of citations: 4 www.jstor.org
AC Akinmoladun, MT Olaleye, K Komolafe… - Journal of basic and …, 2015 - degruyter.com
… extract (PE) and its constituent flavonoid, homopterocarpin (HP), were investigated for their … The results suggest that the flavonoid, homopterocarpin contributes to the hepatoprotective …
Number of citations: 17 www.degruyter.com
H Suginome, T Iwadare - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
… homopterocarpin were first isolated by Cazeneuve in 1874.2) The structure of homopterocarpin … paper is an account of the syntheses of their skeleton and the racemic homopterocarpin. …
Number of citations: 25 www.journal.csj.jp
A McGookin, A Robertson, WB Whalley - Journal of the Chemical …, 1940 - pubs.rsc.org
Pterocarpin, which closely resembles homopterocarpin, gives … constituents pterocarpin and homopterocarpin, it appeared … chemistry of pterocarpin and homopterocarpin, of which the …
Number of citations: 38 pubs.rsc.org
ME Ayenero, GE Akinwusi, AN Kolawole… - Journal of Molecular …, 2023 - Wiley Online Library
… The order for the formation of HSA-homopterocarpin and ALDH-homopterocarpin at all temperatures utilized in this study is within the order of 10 4 L/mol. With this, homopterocarpin …
Number of citations: 3 onlinelibrary.wiley.com
AVK Prasad, RS Kapil, SP Popli - Journal of the Chemical Society …, 1986 - pubs.rsc.org
Synthesis of ( i- )-lsomedicarpin, ( If: )-Homopterocarpin and Tuberostan: A Novel Entry of 'Hydrogenative Cyclisation' into Pte … Synthesis of ( i- )-lsomedicarpin, ( If: )-Homopterocarpin and …
Number of citations: 28 pubs.rsc.org

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